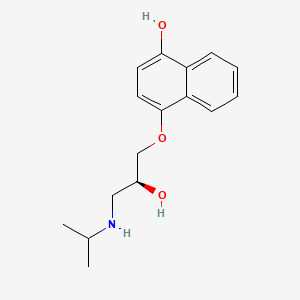

(-)-4-Hydroxypropranolol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-4-Hydroxypropranolol is a natural product found in Penicillium crustosum and Penicillium solitum with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Beta-Adrenoceptor Blocking Activity

(-)-4-Hydroxypropranolol acts as a potent beta-adrenoceptor antagonist. It exhibits similar efficacy to propranolol in antagonizing isoprenaline-induced increases in heart rate and blood pressure in animal models, such as cats and guinea pigs . This property makes it relevant in managing cardiovascular conditions.

Intrinsic Sympathomimetic Activity

Interestingly, this compound demonstrates intrinsic sympathomimetic activity, which can lead to increased heart rate under specific conditions, particularly in catecholamine-depleted states . This dual action can be beneficial in clinical scenarios where modulation of heart rate is crucial.

Membrane Stabilizing Effects

Research indicates that this compound possesses membrane stabilizing properties, which may contribute to its therapeutic effects . This characteristic is particularly relevant in the context of arrhythmias and other cardiac dysregulations.

Biotransformation and Metabolism

Enantioselective Biotransformation

Studies have shown that endophytic fungi can selectively convert propranolol into this compound. For instance, Chaetomium globosum demonstrated significant enantioselectivity towards the production of this metabolite, highlighting its potential for biotechnological applications in drug synthesis .

Metabolic Pathways

this compound is primarily formed through the metabolism of propranolol. Its pharmacokinetics reveal that it reaches peak plasma concentrations after administration and has a half-life comparable to that of propranolol itself . Understanding these metabolic pathways is essential for optimizing therapeutic regimens involving propranolol.

Clinical Applications

Cardiovascular Disorders

The compound's ability to block beta-adrenergic receptors makes it suitable for treating various cardiovascular disorders such as hypertension, anxiety-related tachycardia, and certain types of arrhythmias . Its unique properties may allow for tailored therapies that leverage both its antagonistic and sympathomimetic effects.

Potential in Cancer Therapy

Recent studies have explored the role of beta-blockers like this compound in oncology. The modulation of stress responses through beta-adrenergic blockade may enhance the efficacy of certain chemotherapeutic agents by reducing tumor-promoting stress hormones .

Case Studies

Analyse Chemischer Reaktionen

Enzymatic Formation via Hydroxylation

Propranolol is metabolized to (-)-4-hydroxypropranolol primarily via cytochrome P450 2D6 (CYP2D6)-mediated aromatic hydroxylation at the naphthalene ring . This reaction introduces a hydroxy group at the 4-position, producing a metabolite equipotent to propranolol in beta-blocker activity .

Glucuronidation Pathways

This compound undergoes glucuronidation by UDP-glucuronosyltransferases (UGTs), with distinct regioselectivity:

-

UGT1A7, UGT1A8, UGT1A9 , and UGT2A1 catalyze glucuronide formation at the aliphatic hydroxy group (side chain) .

-

UGT1A9 and UGT2A1 also glucuronidate the aromatic hydroxy group when the aliphatic site is blocked (e.g., by methylation) .

Table 1: UGT Enzyme Activity for this compound Glucuronidation

| UGT Enzyme | Regioselectivity | Glucuronide Retention Time (min) |

|---|---|---|

| UGT1A7 | Aliphatic | 8.0 |

| UGT1A8 | Aliphatic | 8.0 |

| UGT1A9 | Aliphatic/Aromatic* | 8.0 (Aliphatic), 13.3–13.6† |

| UGT2A1 | Aliphatic/Aromatic* | 8.0 (Aliphatic), 13.3–13.6† |

*Activity observed only when aliphatic site is blocked (e.g., using 4-methoxypropranolol) .

†Retention times for aromatic glucuronides of 4-methoxypropranolol .

Oxidative Transformation to 1,4-Naphthoquinone

This compound is oxidized to 1,4-naphthoquinone (1,4-NQ) via superoxide (O₂⁻)-dependent pathways . Key findings:

-

NADPH-cytochrome P450 reductase (fp2) is the primary source of O₂⁻, with minor contributions from P450 enzymes.

-

The reaction involves side-chain cleavage , leaving the reactive quinone to covalently bind microsomal proteins (e.g., CYP2D apoproteins) .

Table 2: Covalent Binding of Radiolabeled this compound

| Radiolabel Position | Covalent Binding (pmol/mg protein) |

|---|---|

| Naphthalene Ring | 1,240 ± 210 |

| Side Chain | 320 ± 45 |

Data from microsomal incubations demonstrate preferential binding of the naphthalene-derived quinone .

Stereoselectivity in Glucuronidation

Molecular docking studies reveal stereochemical preferences:

-

(S)-(-)-4-Hydroxypropranolol : The hydroxy group aligns with UDP-glucuronic acid (UDPGA), favoring glucuronidation .

-

(R)-Enantiomer : Interaction with Arg88 (UGT1A7) or Lys residues (UGT1A9/UGT2A1) displaces the hydroxy group, reducing reactivity .

Reaction Kinetics and Stability

Eigenschaften

CAS-Nummer |

76792-96-6 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |

InChI-Schlüssel |

CWEPACWBWIOYID-LBPRGKRZSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

Isomerische SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.